[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone oxime
CAS No.: 339106-34-2
Cat. No.: VC4648847
Molecular Formula: C12H7ClF3N3O
Molecular Weight: 301.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339106-34-2 |
|---|---|
| Molecular Formula | C12H7ClF3N3O |
| Molecular Weight | 301.65 |
| IUPAC Name | (NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C12H7ClF3N3O/c13-9-4-8(12(14,15)16)6-18-11(9)10(19-20)7-2-1-3-17-5-7/h1-6,20H/b19-10+ |
| Standard InChI Key | REXRWQJYWXQKLG-VXLYETTFSA-N |
| SMILES | C1=CC(=CN=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime is a synthetic organic compound belonging to the pyridine derivative family. These compounds are widely studied due to their applications in pharmaceuticals, agrochemicals, and material sciences. This article explores its chemical structure, synthesis, properties, and potential applications.
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime |
| Molecular Formula | C12H7ClF3N3O |
| Molecular Weight | 301.65 g/mol |
| Structural Features | Contains a trifluoromethyl group, chloro substituent, and pyridine rings. |
This compound is characterized by the presence of electron-withdrawing groups (chlorine and trifluoromethyl), which influence its reactivity and potential biological activity.
Synthesis
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime typically involves:
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Starting Materials:
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3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid derivatives.
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Pyridine-based intermediates.
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Reaction Steps:
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Formation of the methanone intermediate through condensation reactions.
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Conversion to the oxime via treatment with hydroxylamine derivatives under controlled pH and temperature conditions.
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These reactions are typically carried out in the presence of catalysts or under anhydrous conditions to ensure high yields and purity.
Applications
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Pharmaceuticals:
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The compound's structural features suggest potential as a pharmacophore for drug development.
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Oxime derivatives are often explored for their antimicrobial, antiviral, or anti-inflammatory activities.
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Agrochemicals:
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Pyridine derivatives with trifluoromethyl groups are commonly used in herbicides and pesticides due to their stability and bioactivity.
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Material Science:
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The electron-withdrawing nature of the trifluoromethyl group can make this compound useful in designing advanced materials with unique electronic properties.
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Analytical Characterization
The compound is typically characterized using advanced analytical techniques:
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR): Confirms the presence of pyridine rings and oxime functionality.
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Infrared Spectroscopy (IR): Identifies characteristic C=N (oxime) stretching vibrations.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation and fragmentation patterns.
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Chromatographic Techniques:
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High-Performance Liquid Chromatography (HPLC) ensures purity and quantification in mixtures.
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Potential Research Directions
Future studies on 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime could focus on:
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Structure-activity relationship (SAR) studies to optimize its biological activity.
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Development of derivatives for targeted applications in pharmaceuticals or agrochemicals.
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Environmental impact assessments due to the presence of halogenated groups.
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